molecular formula C19H29NO4Si B13126541 Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Cat. No.: B13126541
M. Wt: 363.5 g/mol
InChI Key: YCJAUZNPUXXVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a 2-oxo (ketone) moiety at the 2-position, and a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxyl group at the 4-position. The TBDMS group is widely used in organic synthesis to protect alcohols during multi-step reactions, while the 2-oxo group introduces electrophilic character, enabling participation in nucleophilic additions or cyclization reactions.

For example, describes a related compound synthesized via cross-electrophile coupling, indicating that similar methods (e.g., silylation or coupling reactions) may be employed for the target compound .

Properties

Molecular Formula

C19H29NO4Si

Molecular Weight

363.5 g/mol

IUPAC Name

benzyl 4-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C19H29NO4Si/c1-19(2,3)25(4,5)24-16-11-12-20(17(21)13-16)18(22)23-14-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3

InChI Key

YCJAUZNPUXXVMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of a hydroxyl group with a TBDMS group, followed by the formation of the piperidine ring and subsequent esterification with benzyl alcohol. The reaction conditions often include the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Ring

The ketone at the 2-position facilitates nucleophilic additions or substitutions. For example:

  • Grignard Reagent Addition : In tetrahydrofuran (THF) at −78°C, the ketone reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols, which are intermediates in alkaloid synthesis .

  • Reductive Amination : Catalytic hydrogenation with Pd/C or Raney Ni in methanol converts the ketone to an amine, enabling downstream functionalization .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeConditionsProductYield (%)Source
Grignard AdditionTHF, −78°C, MeMgBrTertiary alcohol derivative72–85
Reductive AminationH₂ (3 bar), Pd/C, MeOH, 25°C4-((TBS)oxy)piperidine derivative80

Deprotection of the Silyl Ether Group

The tert-butyldimethylsilyl (TBS) group is cleaved under acidic or fluoride-mediated conditions:

  • Acidic Hydrolysis : Using HCl (1 M) in THF/water (3:1) at 0°C yields the free hydroxyl group .

  • Fluoride-Induced Cleavage : Tetrabutylammonium fluoride (TBAF) in THF selectively removes the TBS group without affecting the benzyl carboxylate .

Mechanistic Insight :
The TBS group stabilizes the intermediate oxonium ion during hydrolysis, while fluoride ions displace the silyl group via a pentavalent silicon transition state .

Hydrogenolysis of the Benzyl Carboxylate

Catalytic hydrogenation (H₂, Pd(OH)₂/C) in methanol removes the benzyl protecting group, yielding 4-((TBS)oxy)-2-oxopiperidine as a key intermediate for further coupling .

Key Data :

  • Reaction Time : 4 hours

  • Pressure : 3 bar H₂

  • Purity : >98% after filtration

Ring-Opening and Cyclization Reactions

The piperidine ring undergoes regioselective ring-opening under nucleophilic conditions:

  • Acid-Catalyzed Ring-Opening : In acetone/water with trifluoroacetic acid (TFA), the ring opens at the 2-position via an aziridinium ion intermediate, forming linear amines .

  • Cyclization to Alkaloids : Treatment with H₂O or alcohols in acidic media promotes cyclization to pseudoconhydrine-like piperidine alkaloids .

Table 2: Ring-Opening Conditions and Outcomes

NucleophileSolvent SystemProduct TypeRegioselectivitySource
H₂OAcetone/D₂O (2:1)Linear amineC2 attack
MeOHTFA/CH₂Cl₂Cyclic ether derivativeC3 attack

Esterification and Cross-Coupling

The benzyl carboxylate participates in Pd-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : With aryl boronic acids and Pd(PPh₃)₄ in toluene/EtOH, it forms biaryl piperidine derivatives .

  • Ester Exchange : Transesterification with methyl iodide in DMF yields methyl carboxylate analogs .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 150°C; reactions are typically conducted below 100°C.

  • Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, THF) but hydrolyzes rapidly in aqueous acids .

Mechanism of Action

The mechanism of action of Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate (Target) 4-TBDMS-oxy, 2-oxo C₁₉H₂₉NO₄Si 379.53 Not provided
Benzyl 4-aminopiperidine-1-carboxylate 4-amino, no oxo C₁₃H₁₈N₂O₂ 234.29 120278-07-1
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-ethoxycarbonylpropyl C₁₇H₂₃NO₅ 321.37 99197-86-1
Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate 2-tert-butyl, 4-oxo C₁₇H₂₃NO₃ 289.37 1245645-34-4
Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate 2-(4-fluoro-2-methylphenyl), 4-oxo C₂₀H₂₀FNO₃ 341.38 414910-00-2
Benzyl 4-oxo-1-piperidinecarboxylate 4-oxo, no TBDMS-oxy C₁₃H₁₅NO₃ 233.26 Not provided

Biological Activity

Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group and a tert-butyldimethylsilyl (TBDMS) ether, which enhances its stability and solubility. The molecular formula is C17H28O4SiC_{17}H_{28}O_4Si with a molecular weight of approximately 324.49 g/mol.

Synthesis typically involves the reaction of piperidine derivatives with TBDMS-protected alcohols, followed by esterification to form the carboxylate moiety. This synthetic approach allows for modifications that can enhance biological activity or selectivity.

Research indicates that compounds with similar structures exhibit significant interactions with various biological targets, including enzymes involved in neurodegenerative diseases. The presence of the piperidine moiety is crucial for binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a candidate for Alzheimer's disease treatment by inhibiting cholinesterase activity .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound possess notable inhibitory effects on AChE and BuChE:

CompoundAChE IC50 (μM)BuChE IC50 (μM)
BOP-15.90 ± 0.076.76 ± 0.04
BOP-81.11 ± 0.09Not reported

These findings suggest that modifications to the benzyl and piperidine components can significantly enhance inhibitory potency against cholinesterases, which are critical in managing Alzheimer's disease symptoms .

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds similar to this compound showed improved cognitive function and reduced amyloid plaque formation when administered over a period of several weeks .
  • Cancer Research : Recent studies have explored the potential of this compound in cancer therapy, particularly its ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Preliminary results indicate that derivatives can induce apoptosis in cancer cell lines, suggesting a dual therapeutic application .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a piperidine scaffold. A plausible route involves:

Silylation : Protecting the 4-hydroxy group of 4-hydroxy-2-oxopiperidine with tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions (e.g., using imidazole in DMF) .

Carbamate Formation : Reacting the silylated intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the benzyl carbamate group at the 1-position .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is typically employed to isolate the product .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer :

  • Moisture Sensitivity : The TBDMS group is susceptible to hydrolysis. Store under inert gas (argon/nitrogen) in airtight containers at –20°C .
  • Light Sensitivity : Protect from UV exposure by using amber glassware .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may cleave the silyl ether or carbamate .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm the presence of TBDMS (δ ~0.1 ppm for Si-CH₃) and benzyl carbamate (δ ~5.1 ppm for CH₂Ph) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the TBDMS group influence the reactivity of the piperidine scaffold in multi-step syntheses?

  • Methodological Answer :

  • Steric Protection : The bulky TBDMS group shields the 4-hydroxy position, enabling selective functionalization at other sites (e.g., 2-oxo group) .
  • Orthogonality : TBDMS is stable under basic/neutral conditions but cleaved by fluoride ions (e.g., TBAF), allowing deprotection without disrupting the benzyl carbamate .
  • Case Study : In cross-electrophile coupling reactions, TBDMS-protected intermediates prevent unwanted side reactions at the hydroxyl group .

Q. What strategies can resolve contradictions in reported bioactivity data for similar piperidine derivatives?

  • Methodological Answer :

  • Structural Comparisons : Compare the target compound with analogs (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) to identify structure-activity relationships (SAR). Differences in substituents (TBDMS vs. propyl) may explain variations in enzyme inhibition (e.g., HDACs) .
  • Assay Validation : Replicate assays under standardized conditions (pH, temperature, cell lines) to control for experimental variability .
  • Computational Modeling : Use docking studies to predict binding affinities with targets like HDACs, validating results with in vitro enzymatic assays .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

  • Methodological Answer :

  • Process Optimization : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for cost-effective purification .
  • Catalysis : Explore catalytic silylation (e.g., using DMAP) to reduce reagent waste .
  • Safety : Implement controlled addition of benzyl chloroformate to prevent exothermic side reactions in large batches .

Research Design Considerations

Q. What experimental controls are critical when studying the compound’s metabolic stability?

  • Methodological Answer :

  • Negative Controls : Use non-silylated analogs (e.g., Benzyl 4-hydroxy-2-oxopiperidine-1-carboxylate) to assess TBDMS’s impact on metabolic degradation .
  • Positive Controls : Include known CYP450 inhibitors (e.g., ketoconazole) in liver microsome assays to identify metabolic pathways .
  • Stability Monitoring : Track degradation via LC-MS at physiological pH (7.4) and temperature (37°C) over 24 hours .

Q. How can the compound’s potential as a prodrug be evaluated?

  • Methodological Answer :

  • Deprotection Studies : Incubate with human plasma or esterases to assess TBDMS/benzyl cleavage rates .
  • Bioavailability Testing : Compare pharmacokinetics (Cₘₐₓ, t₁/₂) of the prodrug vs. its active metabolite in rodent models .
  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) to identify dose-dependent effects .

Data Gaps and Future Directions

  • Toxicological Data : Current SDSs lack detailed toxicity profiles. Prioritize acute toxicity studies (e.g., LD₅₀ in rodents) and genotoxicity assays (Ames test) .
  • Ecological Impact : No ecotoxicity data exists. Conduct OECD 201/202 tests to evaluate effects on aquatic organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.